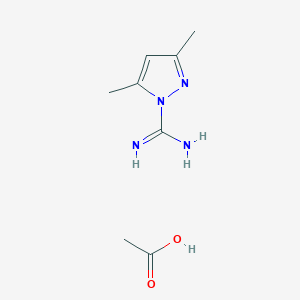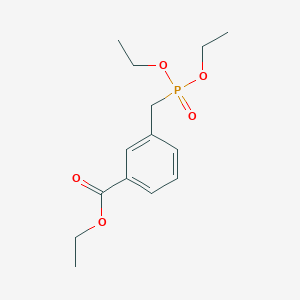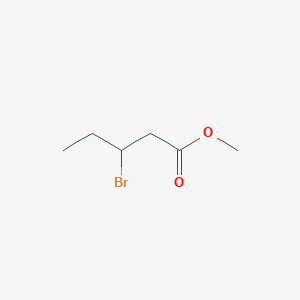![molecular formula C14H12N4O4 B14449673 N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide CAS No. 73171-51-4](/img/structure/B14449673.png)
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide typically involves the nucleophilic addition reaction of N-(4-(hydrazinecarbonyl)phenyl)-4-substitutedbenzamide with substituted isothiocyanates under reflux conditions . The reaction is carried out in a suitable solvent, such as methanol, and requires careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazinecarbonyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazinecarbonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzamide oxides.
Reduction: Conversion to N-[4-(Hydrazinecarbonyl)phenyl]-4-aminobenzamide.
Substitution: Formation of substituted hydrazinecarbonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Studied for its role as an enzyme inhibitor and its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity . The compound’s ability to interact with molecular targets is influenced by its unique chemical structure, which allows it to form specific interactions with proteins and other biomolecules.
Comparación Con Compuestos Similares
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-(Hydrazinecarbonyl)phenyl)acetamide: Similar structure but lacks the nitro group, which may result in different biological activities.
N-(4-(Hydrazinecarbonyl)phenyl)-4-substitutedbenzamides: Variations in the substituents on the benzamide ring can lead to differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
73171-51-4 |
|---|---|
Fórmula molecular |
C14H12N4O4 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
N-[4-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H12N4O4/c15-17-14(20)10-1-5-11(6-2-10)16-13(19)9-3-7-12(8-4-9)18(21)22/h1-8H,15H2,(H,16,19)(H,17,20) |
Clave InChI |
QFICIZFWZOGGTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


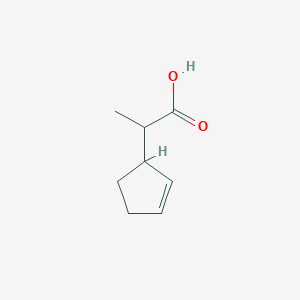
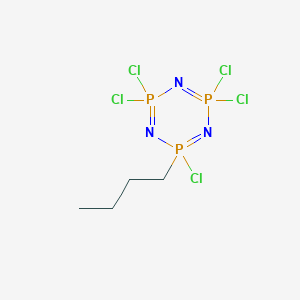



![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)



